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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B1574288

Get Quote

Executive Summary & Pharmacodynamic Profile
SR9011 hydrochloride is a synthetic, non-hormonal REV-ERBngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

/

agonist. Unlike Selective Androgen Receptor Modulators (SARMs), SR9011 does not bind to
androgen receptors. Instead, it acts as a chemical ligand for the REV-ERB nuclear receptors,
which are constitutive repressors of transcription. By enhancing the repressive activity of REV-
ERB, SR9011 entrains the circadian clock and modulates downstream metabolic and
inflammatory pathways.

This guide analyzes SR9011's performance across distinct animal strains, highlighting its utility

in metabolic rescue, circadian realignment, and oncology.

Mechanism of Action: The REV-ERB Repressor Loop
SR9011 binds to the Ligand Binding Domain (LBD) of REV-ERB

and
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.[1] This complex binds to specific response elements (RevRE) in the DNA, recruiting the
NCoR/HDAC3 co-repressor complex.

Key Physiological Outcomes:

Circadian: Repression of Bmal1 and Clock (core clock genes).[1]

Metabolic: Suppression of Srebf1 (lipogenesis) and upregulation of mitochondrial biogenesis.

Inflammatory: Inhibition of IL-6 and Mcp-1 via NF-

B crosstalk.
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Figure 1: Molecular signaling cascade of SR9011.[2][1][3] Red indicates the drug, Blue the

receptor, and Green the downstream physiological targets.

Comparative Performance Analysis by Animal Strain
The efficacy of SR9011 is highly context-dependent. Its performance varies significantly

between lean, healthy phenotypes and disease models.

A. C57BL/6J (Lean / Standard Control)
Role: Baseline Pharmacokinetics and Circadian Entrainment. In standard C57BL/6 mice,

SR9011 is primarily used to study circadian behavior rather than weight loss.

Behavioral Impact: Administration at ZT6 (mid-light phase) induces wakefulness and

suppresses REM/Slow-Wave Sleep (SWS).

Metabolism: Increases basal oxygen consumption (

) but results in minimal weight loss compared to obese models due to homeostatic
compensation.

Gene Expression: Robust suppression of Per2 and Cry2 in the hypothalamus.

B. Diet-Induced Obese (DIO) C57BL/6
Role: Metabolic Rescue and Dyslipidemia Therapy. This is the "gold standard" model for

SR9011 efficacy. Mice are fed a high-fat diet (60% kcal from fat) for 14+ weeks prior to

treatment.[1]

Weight Loss: SR9011 treatment (100 mg/kg b.i.d.)[4] typically yields a 60% greater weight

loss compared to vehicle-treated controls.[1]

Lipid Profile: Significant reduction in plasma triglycerides (TG) and total cholesterol.

Adiposity: Specific loss of white adipose tissue (WAT) mass without muscle wasting

(sarcopenia).
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Mechanism: Unlike stimulants, SR9011 does not suppress appetite (food intake remains

constant). Weight loss is driven purely by increased energy expenditure.

C. BALB/c Mice
Role: Generalizability Validation. Testing in BALB/c ensures that metabolic effects are not

specific to the C57BL/6 genetic background.

Performance: Similar reductions in fat mass and increased

observed, confirming the drug's mechanism is conserved across strains.

D. Oncology Models (Xenografts in
Immunocompromised Mice)
Role: Anti-Tumor Efficacy.[5]

Target: Glioblastoma, Melanoma, and Leukemia cell lines.

Performance: SR9011 is selectively lethal to cancer cells and oncogene-induced senescent

cells.[3] It disrupts the aberrant metabolic flux (autophagy and de novo lipogenesis) required

for rapid tumor growth.

Safety: No overt toxicity observed in healthy tissues, indicating a wide therapeutic window.[3]

Summary Data: Strain Comparison
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Feature Lean C57BL/6 DIO C57BL/6 BALB/c
Tumor
Xenografts

Primary Endpoint
Circadian

Rhythm/Sleep

Weight

Loss/Lipids
Validation Tumor Volume

Weight Loss Negligible (<5%) High (>15-20%) Moderate N/A

Fat Mass Slight Reduction
Significant

Reduction

Significant

Reduction
N/A

Food Intake Unchanged Unchanged Unchanged Unchanged

Key Biomarker
Bmal1

repression

Plasma

Triglycerides Increase
Caspase-3

(Apoptosis)

Comparison with Alternatives
SR9011 is often compared to SR9009 (Stenabolic) and GSK4112. While SR9009 and SR9011

are structurally similar, distinct pharmacokinetic properties dictate their usage.
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Compound Bioavailability Half-Life
BBB
Penetration

Primary Use
Case

SR9011 Low (Oral)
Short (~4h in

vivo)
High

CNS-driven

circadian studies,

sleep

architecture,

metabolic

rescue.

SR9009 Low (Oral)
Short (~4h in

vivo)
Moderate

General

metabolic

studies,

endurance

research.

GSK4112 Very Low Very Short Poor

In vitro tool

compound only.

Not suitable for

live animal

studies.

Why choose SR9011? Researchers often prefer SR9011 for neurological or sleep-related

studies due to its favorable blood-brain barrier (BBB) penetration profile, allowing it to

effectively target the Suprachiasmatic Nucleus (SCN).

Experimental Protocols
A. Formulation (Critical Step)
SR9011 is hydrophobic. Improper formulation leads to precipitation and inconsistent dosing.

Recommended Vehicle (Intraperitoneal - i.p.):

15% Cremophor EL (Polyoxyl 35 castor oil)

85% Saline (0.9% NaCl)

Alternative: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]
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Preparation Protocol:

Dissolve SR9011 powder in the co-solvent (DMSO or Cremophor) first. Vortex until clear.

Slowly add PEG300/Tween (if using).

Add Saline last while vortexing to prevent "crashing out."

Sterilization: Pass through a 0.22

m syringe filter.

B. Dosing Strategy
Circadian timing is the most critical variable in REV-ERB agonist experiments.

Dosage: 100 mg/kg body weight.[4][7]

Frequency: b.i.d. (Twice daily) to maintain suppression, as the half-life is short.

Timing:

To induce wakefulness: Dose at ZT6 (6 hours after lights on).

To minimize sleep disruption: Dose at ZT18 (6 hours after lights off).

C. Experimental Workflow Diagram
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Figure 2: Standard experimental workflow for evaluating SR9011 efficacy in murine models.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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